molecular formula C20H30O5 B161618 Prostaglandin K2 CAS No. 275816-51-8

Prostaglandin K2

Cat. No.: B161618
CAS No.: 275816-51-8
M. Wt: 350.4 g/mol
InChI Key: LGMXPVXJSFPPTQ-DJUJBXLVSA-N
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Description

Prostaglandin K2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse hormone-like effects in animals. This compound, specifically, is formed by the oxidation of Prostaglandin E2 or Prostaglandin D2 . These compounds play crucial roles in various physiological processes, including inflammation, vasodilation, and the regulation of smooth muscle tissue.

Scientific Research Applications

Prostaglandin K2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of prostaglandins.

    Biology: It plays a role in understanding the physiological functions of prostaglandins, including their effects on inflammation and vasodilation.

    Medicine: this compound and its analogs are investigated for their potential therapeutic applications, such as in the treatment of inflammatory diseases and cardiovascular conditions.

    Industry: The compound is used in the development of prostaglandin-related drugs and other pharmaceutical products .

Mechanism of Action

Target of Action

Prostaglandins, including Prostaglandin K2, are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . They are derived enzymatically from the fatty acid arachidonic acid . Prostaglandin signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . These receptors are present in the immediate vicinity of the site of their secretion .

Mode of Action

Prostaglandins have different and even opposite effects in different tissues. The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors .

Biochemical Pathways

Prostaglandins are derived enzymatically from the fatty acid arachidonic acid . They are synthesized in the walls of blood vessels and serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue . Prostaglandins are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

Prostaglandins are known to have relatively short half-lives . They are most often act as autocrine or paracrine signaling agents .

Result of Action

Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation . They serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue .

Action Environment

They are synthesized in the walls of blood vessels . The action of prostaglandins can be influenced by various hormonal, chemical, or physical agents .

Future Directions

Prostaglandins, particularly prostaglandin E2 and prostaglandin D2, have been studied for their effects on differentiation and neural conversion . They are seen as potential candidates for the development of new therapeutic drugs for motor neuron diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin K2, often involves complex multi-step processes. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity and efficiency. For instance, the synthesis of prostaglandins can involve the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through processes such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of prostaglandins typically employs scalable and cost-effective synthetic routes. The use of chemoenzymatic methods allows for the production of prostaglandins on a larger scale, making them more accessible for pharmaceutical applications. The Corey lactone intermediate is often used as a key intermediate in these processes .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin K2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Prostaglandin E2 or Prostaglandin D2 leads to the formation of this compound .

Comparison with Similar Compounds

Prostaglandin K2 is part of a larger family of prostaglandins, each with unique structural features and biological activities. Some similar compounds include:

    Prostaglandin E2: Known for its role in inflammation and fever regulation.

    Prostaglandin D2: Involved in allergic reactions and sleep regulation.

    Prostaglandin F2α: Plays a role in the contraction of smooth muscle tissue.

    Prostaglandin I2 (Prostacyclin): Acts as a vasodilator and inhibitor of platelet aggregation

This compound is unique due to its specific formation through the oxidation of Prostaglandin E2 or Prostaglandin D2, and its distinct biological activities .

Properties

IUPAC Name

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,21H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMXPVXJSFPPTQ-DJUJBXLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(=O)CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348055
Record name Prostaglandin K2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275816-51-8
Record name Prostaglandin K2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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